N~1~-Dodecylbutane-1,4-diamine
Description
N¹-Dodecylbutane-1,4-diamine is a diamine derivative characterized by a butane-1,4-diamine backbone substituted with a dodecyl (C₁₂H₂₅) alkyl chain at one terminal amine.
Properties
CAS No. |
53860-66-5 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N'-dodecylbutane-1,4-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17/h18H,2-17H2,1H3 |
InChI Key |
FNOMOLVTRWMYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Dodecylbutane-1,4-diamine typically involves the reaction of dodecylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the carbon atoms bonded to the bromine atoms, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of N1-Dodecylbutane-1,4-diamine may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled temperatures, and pressures to optimize yield and purity. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-Dodecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
N~1~-Dodecylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Dodecylbutane-1,4-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, affecting their structure and function. The long dodecyl chain allows the compound to interact with lipid membranes, potentially disrupting their integrity and leading to cell lysis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
The substituents on butane-1,4-diamine significantly influence hydrophobicity, solubility, and molecular interactions. Below is a comparative analysis of key analogues:
Key Observations :
- Molecular Weight: Larger substituents (e.g., benzylaminopropyl in DBSPM) increase molecular weight, which may reduce diffusion rates but improve target binding affinity .
Physical and Chemical Behavior
- Mesophase Properties : Benzylidene derivatives (e.g., N,N′-dibenzyliden-benzen-1,4-diamine) exhibit liquid crystalline behavior due to aromatic rigidity . In contrast, the flexible dodecyl chain in N¹-Dodecylbutane-1,4-diamine may promote thermotropic mesomorphism but with lower transition temperatures.
- Solubility : Ethyl-substituted diamines (e.g., N,N′-diethylbutane-1,4-diamine) are more water-soluble, whereas dodecyl and benzyl derivatives require organic solvents or surfactants for dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
